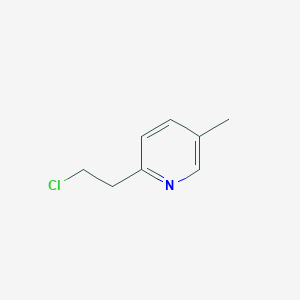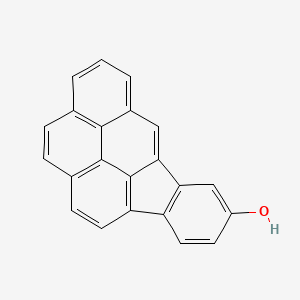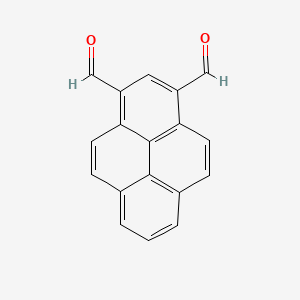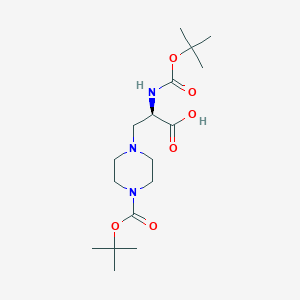
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a complex organic compound that features a piperazine ring and two tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.
Introduction of Boc Groups: The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected piperazine is then coupled with ®-2-amino-3-hydroxypropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of ethylenediamine and dihaloalkane are reacted to form the piperazine ring.
Automated Boc Protection: Automated systems are used to introduce Boc groups efficiently.
High-Throughput Coupling: High-throughput reactors facilitate the coupling reaction, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can remove the Boc protecting groups, revealing the amine functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Deprotected amine derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc groups serve as protecting groups in multi-step organic syntheses.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.
Medicine
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc groups protect the amine functionalities, allowing the compound to interact with specific sites on the target molecules. Upon deprotection, the free amines can form hydrogen bonds or ionic interactions with the target, modulating its activity.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(4-piperazin-1-yl)propanoic acid: Lacks the Boc protecting groups.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: The enantiomer of the compound .
N-Boc-piperazine: Contains only one Boc group and a piperazine ring.
Uniqueness
Dual Boc Protection: The presence of two Boc groups provides enhanced stability and protection during synthetic processes.
Chirality: The ®-configuration imparts specific stereochemical properties, making it suitable for enantioselective syntheses.
特性
分子式 |
C17H31N3O6 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)18-12(13(21)22)11-19-7-9-20(10-8-19)15(24)26-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,23)(H,21,22)/t12-/m1/s1 |
InChIキー |
HYWVMWMSZJEAHA-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

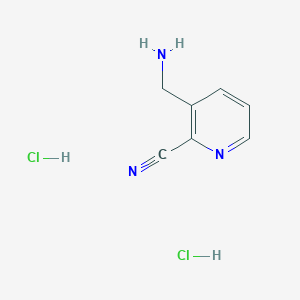
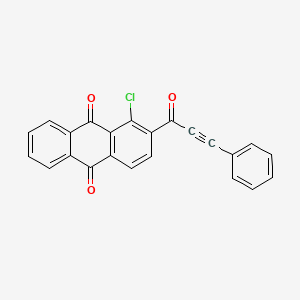
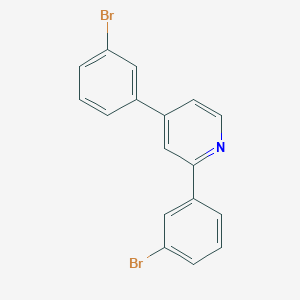

![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
